3-Methylglutaconsäure

Übersicht

Beschreibung

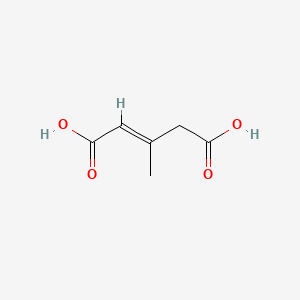

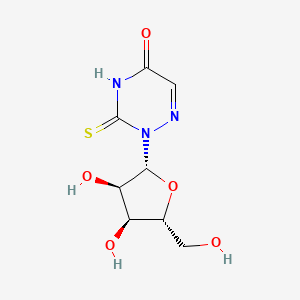

Z-3-Methylpent-2-en-1,5-dioic acid is a methyl-branched fatty acid.

Wissenschaftliche Forschungsanwendungen

Indikator für angeborene Stoffwechselstörungen

Es wurde eine wachsende Anzahl angeborener Stoffwechselstörungen (IEM) identifiziert, die 3-Methylglutaconsäure (3MGC) -Acidurie als phänotypisches Merkmal manifestieren . Bei primärer 3MGC-Acidurie verhindern IEM-abhängige Defekte in Leucin-Pathway-Enzymen den Katabolismus von trans-3MGC-CoA .

Indikator für mitochondriale Dysfunktion

Bei sekundärer 3MGC-Acidurie bestehen keine Defekte im Leucin-Metabolismus-Pathway-Enzym. Diese IEMs betreffen die mitochondriale Membranstruktur, die Funktion der Elektronentransportkette oder die ATP-Synthase-Untereinheiten . Infolgedessen verlangsamt sich die Acetyl-CoA-Oxidation über den TCA-Zyklus und Acetyl-CoA wird auf trans-3MGC-CoA und dann auf 3MGC-Säure umgeleitet .

Diagnosewerkzeug für this compound-Acidurie Typ IV

Die heterogene Gruppe der this compound-Acidurie Typ IV besteht aus Patienten mit unterschiedlicher Organbeteiligung und meist progredienter neurologischer Beeinträchtigung in Kombination mit this compound-Acidurie und biochemischen Merkmalen einer dysfunktionalen oxidativen Phosphorylierung .

Forschung zu biochemischen Stoffwechselwegen

This compound wird in der Forschung verwendet, um biochemische Stoffwechselwege zu verstehen. Studien haben beispielsweise gezeigt, dass 3MG-CoA, sobald es gebildet ist, als Substrat für eine Acylase dient, die von fer5 codiert wird .

Verständnis der Proteinmodifikation

This compound wird auch in der Forschung verwendet, um die Proteinmodifikation zu verstehen. Studien haben gezeigt, dass trans-3MGC-CoA anfällig für Isomerisierung zu cis-3MGC-CoA ist. Sobald cis-3MGC-CoA gebildet ist, unterliegt es einer intramolekularen Cyclisierung, wodurch ein Anhydrid gebildet wird, das nach Hydrolyse cis-3MGC-Säure liefert .

Wirkmechanismus

Target of Action

3-Methylglutaconic acid, also known as (E)-3-methylpent-2-enedioic acid, is primarily involved in the catabolism of leucine, an essential amino acid . The primary target of this compound is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) . This enzyme plays a crucial role in the metabolic pathway of leucine .

Mode of Action

The mode of action of 3-Methylglutaconic acid involves its conversion from 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-MGH . This conversion is a key step in the leucine catabolic pathway .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Methylglutaconic acid is the mitochondrial leucine catabolism . In this pathway, 3-Methylglutaconic acid, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-CoA to HMG-CoA by the enzyme 3-MGH is disturbed . This disturbance is the underlying cause in 3-MGA-uria type I .

Pharmacokinetics

The pharmacokinetics of 3-Methylglutaconic acid primarily involve its metabolism in the mitochondria as part of the leucine catabolic pathway . .

Result of Action

The result of the action of 3-Methylglutaconic acid is the production of HMG-CoA, an important intermediate in various metabolic pathways . When the conversion of 3-methylglutaconyl-coa to hmg-coa is disturbed, it leads to the accumulation of 3-methylglutaconic acid and other metabolites in the urine, a condition known as 3-methylglutaconic aciduria .

Action Environment

The action of 3-Methylglutaconic acid primarily takes place in the mitochondria, where it is involved in the catabolism of leucine . Environmental factors that could influence its action, efficacy, and stability include the availability of coenzymes and substrates, the presence of the enzyme 3-MGH, and the overall mitochondrial function .

Safety and Hazards

Zukünftige Richtungen

3-Methylglutaconic aciduria is found quite frequently in patients suspected of a metabolic disorder, and mitochondrial dysfunction is indeed a common denominator . It is only a discriminative feature of patients with mutations in AUH, TAZ, SERAC1, OPA3, DNAJC19 TMEM70 . These conditions should therefore be referred to as inborn errors of metabolism with 3-methylglutaconic aciduria as a discriminative feature .

Biochemische Analyse

Biochemical Properties

3-Methylglutaconic acid is involved in several biochemical reactions. It interacts with enzymes such as 3-methylglutaconyl-CoA hydratase, which converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA . This interaction is crucial for the proper degradation of leucine. Additionally, 3-Methylglutaconic acid can induce oxidative damage to lipids and proteins, leading to oxidative stress in cells .

Cellular Effects

3-Methylglutaconic acid has various effects on cellular processes. It can induce oxidative stress by decreasing non-enzymatic antioxidant defenses in the cerebral cortex . This oxidative stress can lead to cellular damage and has been linked to brain damage diseases. Furthermore, elevated levels of 3-Methylglutaconic acid are associated with mitochondrial dysfunction, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Methylglutaconic acid exerts its effects through interactions with various biomolecules. It binds to enzymes such as 3-methylglutaconyl-CoA hydratase, inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylglutaconic acid can change over time. Studies have shown that it can induce oxidative damage within an hour of exposure . The stability and degradation of 3-Methylglutaconic acid in vitro and in vivo can influence its long-term effects on cellular function. For instance, prolonged exposure can lead to sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 3-Methylglutaconic acid vary with different dosages in animal models. At lower doses, it may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Studies have shown that high doses of 3-Methylglutaconic acid can cause cardiovascular changes and other adverse effects in animal models .

Metabolic Pathways

3-Methylglutaconic acid is involved in the leucine degradation pathway and the mevalonate shunt . It interacts with enzymes such as 3-methylglutaconyl-CoA hydratase and 3-hydroxy-3-methylglutaryl-CoA lyase, affecting metabolic flux and metabolite levels . These interactions are crucial for maintaining proper metabolic function and energy production in cells.

Transport and Distribution

Within cells and tissues, 3-Methylglutaconic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

3-Methylglutaconic acid is primarily localized in the mitochondria, where it participates in metabolic reactions . Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-Methylglutaconic acid can be achieved through a multi-step process involving the oxidation of a suitable precursor compound.", "Starting Materials": [ "3-Methylglutaric acid", "Sodium dichromate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: 3-Methylglutaric acid is dissolved in a mixture of water and sulfuric acid.", "Step 2: Sodium dichromate is added to the mixture and the reaction is allowed to proceed at a controlled temperature.", "Step 3: The resulting mixture is then filtered to remove any insoluble impurities.", "Step 4: The filtrate is then treated with a reducing agent to convert the chromium ions to a soluble form.", "Step 5: The resulting solution is then acidified to a pH of around 2-3 to protonate the carboxylic acid group.", "Step 6: The solution is then heated to a temperature of around 80-90°C to promote the oxidation of the 3-methylglutaric acid to 3-Methylglutaconic acid.", "Step 7: The reaction mixture is then cooled and the product is isolated by filtration or extraction." ] } | |

CAS-Nummer |

15649-56-6 |

Molekularformel |

C6H8O4 |

Molekulargewicht |

144.12 g/mol |

IUPAC-Name |

(Z)-3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2- |

InChI-Schlüssel |

WKRBKYFIJPGYQC-RQOWECAXSA-N |

Isomerische SMILES |

C/C(=C/C(=O)O)/CC(=O)O |

SMILES |

CC(=CC(=O)O)CC(=O)O |

Kanonische SMILES |

CC(=CC(=O)O)CC(=O)O |

| 5746-90-7 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

3-methylglutaconic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What metabolic pathways involve 3-MGA?

A1: 3-MGA is an intermediate in two key metabolic pathways:

- Leucine degradation pathway: This pathway breaks down the amino acid leucine to generate energy. 3-Methylglutaconyl-CoA hydratase (MGH) is the enzyme responsible for converting 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in this pathway. [, , , ]

- Mevalonate pathway: This pathway produces cholesterol and other essential isoprenoids. 3-MGA can be produced from intermediates in the mevalonate pathway, particularly through the mevalonate shunt. [, ]

Q2: How is 3-MGA linked to mitochondrial dysfunction?

A2: Several 3-MGA subtypes, particularly type IV, are associated with defects in mitochondrial oxidative phosphorylation. [, , ] This dysfunction can lead to a buildup of 3-MGA and other metabolites, reflecting impaired energy production within the mitochondria.

Q3: How is 3-MGA detected and diagnosed?

A3: Increased levels of 3-MGA in urine are a hallmark of 3-MGAs. Diagnosis often begins with newborn screening using tandem mass spectrometry (MS/MS) to detect abnormal acylcarnitine profiles, including elevated 3-hydroxyisovalerylcarnitine (C5OH). [, , ] Further confirmation involves quantifying 3-MGA and other related metabolites in urine using gas chromatography-mass spectrometry (GC-MS). [, , ] Genetic testing is crucial to confirm the specific subtype of 3-MGA and identify the underlying gene mutations. [, , , ]

Q4: What are the different types of 3-MGAs and their genetic causes?

A4: 3-MGAs are a group of genetically and clinically heterogeneous disorders.

- Type I 3-MGA (MGCA1) is caused by mutations in the AUH gene, encoding MGH. [, , , ]

- Type III 3-MGA (Costeff syndrome) is caused by mutations in the OPA3 gene. [, ]

- Type IV 3-MGA encompasses a broader range of genetic causes, often involving genes related to mitochondrial function, including SUCLA2, POLG1, TMEM70, and RYR1. [, ]

- Other subtypes are associated with mutations in genes such as SERAC1 (MEGDEL syndrome), CLPB, DNAJC19, and TIMM50. [, , , ]

Q5: How do genetic variations in these genes lead to 3-MGA accumulation?

A5: Mutations in these genes can disrupt different aspects of leucine metabolism or mitochondrial function:

- AUH mutations: Directly impair MGH activity, leading to 3-methylglutaconyl-CoA accumulation, which is then hydrolyzed to 3-MGA. [, ]

- OPA3 mutations: Though the exact mechanism is unclear, OPA3 is implicated in mitochondrial function and may impact the mevalonate pathway, contributing to 3-MGA buildup. [, ]

- Mutations in other genes: Disrupt mitochondrial respiratory chain function, leading to energy deficiency and a compensatory increase in leucine catabolism, ultimately resulting in 3-MGA accumulation. [, , ]

Q6: What are the clinical features of 3-MGAs?

A6: 3-MGAs present with a wide spectrum of clinical severity, ranging from asymptomatic individuals to those with severe multi-system involvement. Common features include:

- Neurological manifestations: Developmental delay, intellectual disability, seizures, spasticity, ataxia, and dystonia. [, , , , , , ]

- Cardiac abnormalities: Cardiomyopathy (dilated or hypertrophic), heart failure, and arrhythmias. [, , , ]

- Other features: Growth retardation, dysmorphic features, neutropenia, deafness, and liver dysfunction. [, , , ]

Q7: How are 3-MGAs managed clinically?

A7: Treatment for 3-MGAs is primarily supportive, focusing on managing symptoms and preventing complications:

- Dietary interventions: Leucine restriction can be beneficial in some cases, particularly for MGCA1, to reduce the accumulation of toxic metabolites. [, , ]

- Supplementation: Carnitine supplementation may be helpful in addressing carnitine deficiency, which can occur secondary to metabolic derangements. [, ]

- Other supportive measures: Addressing specific symptoms, such as managing seizures, providing physical and occupational therapy, and monitoring cardiac function. [, ]

Q8: What are the future directions for 3-MGA research?

A8: Key areas of focus for future research include:

- Elucidating the precise functions of involved proteins: This will further our understanding of disease mechanisms and potential therapeutic targets. [, , ]

- Improving newborn screening and diagnostic tools: This will allow for earlier identification and intervention, potentially improving long-term outcomes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-Naphthalenyl(oxo)methyl]-3-indolecarboxylic acid methyl ester](/img/structure/B1224810.png)

![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)

![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)

![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)

![N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1224820.png)

![1-[1-(1-Ethyl-3-methyl-4-pyrazolyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B1224827.png)

![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)

![4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1224830.png)

![5-Ethyl-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224831.png)